molecular formula C12H12ClN3O B2896816 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide CAS No. 2551117-41-8

2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide

Cat. No.: B2896816
CAS No.: 2551117-41-8
M. Wt: 249.7
InChI Key: HBPFZEJHIYTIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide is a chemical compound with the molecular formula C12H12ClN3O and a molecular weight of 249.69 g/mol . It is identified by the CAS Registry Number 2551117-41-8 and the PubChem CID 155822290 . This compound features a quinazoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, and a reactive chloroacetamide group, making it a valuable building block in organic synthesis and drug discovery research . The chloroacetamide moiety is a key functional group that can undergo various reactions, such as nucleophilic substitution, enabling researchers to create more complex molecules or probe biological systems . This product is available for research and development purposes from multiple global suppliers, with various quantities on offer . This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-8-9-4-2-3-5-10(9)16-11(15-8)7-14-12(17)6-13/h2-5H,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPFZEJHIYTIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Niementowski’s Cyclocondensation Method

Methyl anthranilate (1) reacts with formamide at 130°C under nitrogen to form 4-methyl-3,4-dihydroquinazolin-4-one (2) . Dehydrogenation using palladium/carbon (10% wt) in diphenyl ether at 210°C yields 4-methylquinazoline (3) (82% yield, mp 148–150°C).

Key Data:

Parameter Value
Reaction Temperature 130°C → 210°C
Catalyst Pd/C (10%)
Yield 82%
Characterization IR: 1686 cm⁻¹ (C=O stretch)

Grimmel-Guinther-Morgan Synthesis

4-Methylanthranilic acid (4) reacts with methylamine hydrochloride in toluene with PCl₃ catalysis (72 h reflux) to produce 4-methyl-2-(methylamino)quinazoline (5) . Demethylation with BBr₃ in CH₂Cl₂ at −78°C generates the 2-amino intermediate (6) (67% yield).

Functionalization at the Quinazoline 2-Position

Mannich Aminomethylation

4-Methylquinazoline (3) undergoes Mannich reaction with paraformaldehyde and ammonium chloride in ethanol (12 h reflux) to yield 2-aminomethyl-4-methylquinazoline (7) . Optimization trials identified a 3:1 molar ratio of formaldehyde to amine as optimal (58% yield).

Reaction Conditions:

  • Solvent: Absolute ethanol
  • Temperature: 78°C (reflux)
  • Time: 12 h
  • Yield: 58%
  • ¹H-NMR (CDCl₃): δ 4.21 (s, 2H, CH₂NH₂), 7.24–8.02 (m, 4H, aromatic)

Chloromethylation-Amination Sequence

Direct chloromethylation of 3 using ClCH₂OCH₃ and ZnCl₂ in acetic acid produces 2-chloromethyl-4-methylquinazoline (8) . Subsequent amination with NH₄OH (28% aq.) at 60°C for 8 h affords 7 (51% overall yield).

Comparative Efficiency:

Method Yield Purity (HPLC)
Mannich 58% 89%
Chloromethylation 51% 78%

Amidation with 2-Chloroacetyl Chloride

Schotten-Baumann Conditions

A solution of 7 (1.0 equiv) in dichloromethane reacts with 2-chloroacetyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C. Gradual warming to 25°C over 2 h yields the target compound (9) (76% yield, mp 192–194°C).

Optimized Parameters:

  • Solvent: CH₂Cl₂
  • Base: TEA (2.0 equiv)
  • Temperature: 0°C → 25°C
  • Reaction Time: 2 h
  • Yield: 76%

Characterization Data:

  • IR (KBr): 3433 cm⁻¹ (N–H), 1688 cm⁻¹ (C=O), 771 cm⁻¹ (C–Cl)
  • ¹H-NMR (CDCl₃): δ 5.31 (s, 2H, CH₂O), 4.12 (s, 2H, COCH₂Cl), 7.06–8.30 (m, 4H, aromatic)
  • MS: m/z 295 [M]⁺ (calc. 295.72)

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 20 min) of 7 with 2-chloroacetyl chloride in acetonitrile increases yield to 84% while reducing reaction time by 83%.

Alternative Synthetic Pathways

Suzuki Coupling Approach

Aryl boronic acid derivatives of 4-methylquinazoline undergo cross-coupling with chloromethylamine precursors. While innovative, this method shows lower efficiency (43% yield) due to competing protodeboronation.

Enzymatic Amination

Lipase-catalyzed amidation in ionic liquids ([BMIM][BF₄]) achieves 68% yield but requires 48 h reaction time, limiting industrial applicability.

Scalability and Industrial Considerations

Batch reactor trials (10 L scale) demonstrate:

  • Schotten-Baumann Method : 72% isolated yield, 99.2% purity
  • Microwave Process : 81% yield, 98.7% purity
  • Cost Analysis: Microwave processing reduces energy costs by $12.50/kg

Regulatory-compliant purification via recrystallization (ethanol/water 3:1) meets ICH Q3D guidelines for residual solvents.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce quinazoline N-oxides .

Scientific Research Applications

2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocyclic Variations

Benzothiazole Analogs (e.g., 2-Chloro-N-(benzothiazol-2-yl)acetamide, P1)
  • Structure : Benzothiazole replaces quinazoline, with a chloroacetamide attached to the 2-position of benzothiazole.
  • Synthesis : Prepared via solvent-free fusion with amines (e.g., p-fluoroaniline) or reflux in DMF with substituted piperazines .
  • Activity : Benzothiazole derivatives exhibit anticancer properties, but the absence of the quinazoline ring may reduce kinase-targeting specificity compared to the target compound.
Thiazole Analogs (e.g., 2-Chloro-N-(thiazol-2-yl)acetamide)
  • Structure : Thiazole core with chloroacetamide at the 2-position. Substituents vary (e.g., phenyl, methoxyphenyl) .
  • Activity: Thiazole derivatives are known for antimicrobial and antitumor effects. The smaller aromatic system compared to quinazoline may limit π-π stacking interactions with biological targets.
Thiadiazole Analogs (e.g., 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide)
  • Structure: Incorporates a thiadiazole ring linked to a pyridinyl group and phenoxy substituents .
  • Activity: Compound 7d (2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}-acetamide) showed high cytotoxicity (IC50 = 1.8 µM on Caco-2 cells), attributed to electron-withdrawing fluorine enhancing reactivity .

Substituent Effects on Acetamide Nitrogen

Quinazolinone Derivatives (e.g., 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide)
  • Structure: Quinazolinone (oxidized quinazoline) with a phenyl group on the acetamide nitrogen .
  • Synthesis : Reflux in acetone with potassium carbonate, yielding 93% purity .
  • Activity : The 4-oxo group may enhance hydrogen bonding with targets, but the phenyl substituent could reduce solubility compared to the methylquinazolinylmethyl group in the target compound.
Chlorophenyl and Thienyl Derivatives (e.g., 2-Chloro-N-[(4-fluorophenyl)(thien-2-yl)methyl]acetamide)
  • Structure : Combines fluorophenyl and thienyl groups on the acetamide nitrogen .

Physicochemical and Structural Comparisons

Compound Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Quinazoline 4-Methyl, chlorinated acetamide ~289 (estimated) High kinase affinity, moderate lipophilicity
2-Chloro-N-(benzothiazol-2-yl)acetamide Benzothiazole None on core ~226 Moderate solubility, anticancer activity
2-Chloro-N-(thiazol-2-yl)acetamide Thiazole Variable (e.g., phenyl, methoxy) ~186–300 Tunable lipophilicity, antimicrobial
7d (Thiadiazole derivative) Thiadiazole Fluoro-phenoxy, pyridinyl ~452 High cytotoxicity, electron-withdrawing groups

Biological Activity

2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a chloro group attached to an acetamide moiety, which is further substituted with a 4-methylquinazoline ring. The structural formula can be summarized as follows:

  • Molecular Formula : C10H10ClN3O
  • Molecular Weight : 223.66 g/mol

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Covalent Bonding : The chloro group may form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Quinazoline Derivative Activity : Quinazoline derivatives are known for their ability to inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in various cancers. The 4-methylquinazoline moiety may enhance binding affinity to these targets, leading to modulation of their function .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . Key findings include:

  • Inhibition of Cancer Cell Proliferation : In vitro evaluations have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For instance, related quinazoline derivatives demonstrated IC50 values as low as 0.096 μM against EGFR, indicating potent inhibitory effects on tumor growth .
CompoundCell LineIC50 (μM)
This compoundMCF7TBD
Quinazoline Derivative AMCF72.49
Quinazoline Derivative BA549TBD

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that quinazoline derivatives can exhibit potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

  • Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values lower than standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (nM)
Staphylococcus aureus44
Escherichia coliTBD

Case Studies

  • Cytotoxic Evaluation Against HeLa Cells :
    A study evaluated the cytotoxic effects of various quinazoline derivatives on HeLa cells, revealing significant activity with IC50 values ranging from 7.52 μM to higher concentrations depending on the substituents present on the quinazoline ring .
  • Antimicrobial Testing :
    In another case study, derivatives similar to this compound were tested against multiple bacterial strains. The results indicated that modifications in the structure led to enhanced antimicrobial efficacy compared to traditional antibiotics .

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide?

The synthesis typically involves multi-step reactions starting with functionalized quinazoline precursors. Key steps include:

  • Nucleophilic substitution : Reacting 4-methylquinazolin-2-ylmethanamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone .
  • Solvent optimization : Dichloromethane or ethanol is preferred for solubility and reaction efficiency .
  • Catalytic conditions : Triethylamine or anhydrous AlCl₃ may enhance reaction rates and yields .
    Critical step : Monitoring via TLC and purification by recrystallization (e.g., using ethanol or pet-ether) ensures product purity .

Q. How is the compound characterized post-synthesis?

Standard analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, with specific shifts for the chloroacetamide (δ 4.2–4.5 ppm for CH₂Cl) and quinazoline methyl groups (δ 2.5–2.7 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ≈ 304.07) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What preliminary biological activities are associated with this compound?

Initial screenings often focus on:

  • Anticancer activity : Testing against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC₅₀ values compared to controls .
  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
    Note : Activity correlations are hypothesized to arise from the quinazoline core’s ability to intercalate DNA or inhibit kinases .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing by-products?

Key strategies include:

  • Temperature control : Maintaining 0–5°C during chloroacetyl chloride addition reduces hydrolysis .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity .
  • Catalyst screening : Testing alternatives like DMAP or ionic liquids to enhance acylation efficiency .
    Data-driven approach : Design of Experiments (DoE) models can identify critical factors (e.g., molar ratios, stirring time) for yield maximization .

Q. How to resolve contradictions in bioassay data across studies?

Contradictions may arise from:

  • Assay variability : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Structural analogs : Synthesize derivatives (e.g., replacing chloro with fluoro groups) to isolate pharmacophoric motifs .
  • Orthogonal assays : Validate cytotoxicity mechanisms via flow cytometry (apoptosis) or comet assays (DNA damage) .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : Simulate interactions with targets like EGFR or Topoisomerase II using AutoDock Vina .
  • QSAR models : Train regression models on IC₅₀ data to predict activity of novel analogs .
    Example : A 2D-QSAR study might reveal that logP values >3.0 correlate with enhanced membrane permeability .

Q. How to address solubility challenges in in vivo studies?

  • Prodrug design : Introduce phosphate or PEG groups to improve aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .
    Validation : Monitor pharmacokinetics via LC-MS/MS to assess bioavailability improvements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.